molecular formula C24H22N6O3 B2462781 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 846587-22-2

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2462781
CAS No.: 846587-22-2
M. Wt: 442.479
InChI Key: ARRXHMFQZZQUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple heterocyclic structures, including imidazole, pyridine, and pyrrolone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling through various condensation reactions. Common reagents used in these reactions include ammonium hydroxide, acrylonitrile, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines .

Scientific Research Applications

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The compound’s multiple heterocyclic rings allow it to bind to different enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • **3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
  • N-(3-Aminopropyl)-imidazole
  • 1-(3-Aminopropyl)imidazole

Uniqueness

This compound stands out due to its complex structure, which combines multiple heterocyclic rings.

Properties

IUPAC Name

(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-16-20(29-12-3-2-5-18(29)27-16)22(31)19-21(17-6-8-25-9-7-17)30(24(33)23(19)32)13-4-11-28-14-10-26-15-28/h2-3,5-10,12,14-15,21,31H,4,11,13H2,1H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZDURRKDMPRIO-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=NC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=NC=C5)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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